(4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
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Description
Scientific Research Applications
Crystal Structure and Synthesis
(4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid and its derivatives have been a subject of research, primarily focusing on their synthesis, crystal structure, and stereoselectivity. The synthesis of 2-aryl-thiazolidine-4-carboxylic acids involves a nucleophilic addition of L-Cysteine on aromatic aldehydes, a reaction that is significantly affected by the type and position of substituents in the aromatic aldehydes. The formation of diastereomers and their quantification through spectroscopic methods highlight the complexity of these reactions. The crystal structure of one of the derivatives, (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid, was determined, showing the importance of the phenolic hydroxyl group in the formation of strong hydrogen bonds which are crucial for the stereoselective formation of its diastereomer (Jagtap et al., 2016).
Molecular Interactions and Structural Analysis
Research has also delved into the molecular interactions and structural elucidation of derivatives of this compound. For instance, a study focused on its interaction with the bacterial enzyme MurB protein of Staphylococcus aureus, evaluating its antimicrobial efficacy through various assays. The study also explored its antioxidant properties, highlighting the compound's multifaceted potential in biochemical applications (Karanth et al., 2018).
Supramolecular Aggregation Behavior
The compound's derivatives have been studied for their supramolecular aggregation behavior. These studies aim to understand the influence of hydrogen bonding functionalities and solvent molecules in crystal lattices, which can lead to the formation of molecular assemblies. Such assemblies could have applications in gas storage, biosensing, and template catalysis, indicating the broad scope of applications for these compounds (Jagtap et al., 2018).
Properties
IUPAC Name |
(4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-17-8-3-6(4-9(18-2)10(8)14)11-13-7(5-19-11)12(15)16/h3-4,7,11,13-14H,5H2,1-2H3,(H,15,16)/t7-,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIREYLLBTUPAS-RGENBBCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2NC(CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2N[C@@H](CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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